N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Overview
Description
N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring, a methoxyphenyl group, and a difluorobenzamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methoxyphenyl group, and the attachment of the difluorobenzamide moiety. Common reagents used in these reactions include amines, thiols, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-amino-2-methoxyphenyl)methanesulfonamide
- N-(4-amino-2-phenoxyphenyl)methanesulfonamide
Uniqueness
N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is unique due to its combination of functional groups and structural features. The presence of the pyrimidine ring, methoxyphenyl group, and difluorobenzamide moiety distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C20H17F2N5O4S |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
N-[4-amino-2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C20H17F2N5O4S/c1-31-14-5-3-2-4-13(14)24-15(28)9-32-20-26-17(23)16(19(30)27-20)25-18(29)10-6-7-11(21)12(22)8-10/h2-8H,9H2,1H3,(H,24,28)(H,25,29)(H3,23,26,27,30) |
InChI Key |
PQJOYPDZGWIUQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Origin of Product |
United States |
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